

Understanding the ring strain of 2-(1-Methylazetidin-3-yl)ethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(1-Methylazetidin-3-yl)ethanol**

Cat. No.: **B1149380**

[Get Quote](#)

An In-Depth Technical Guide to the Ring Strain of **2-(1-Methylazetidin-3-yl)ethanol**

Abstract

Azetidines are four-membered saturated nitrogen heterocycles that have garnered significant interest in medicinal chemistry and organic synthesis.^{[1][2]} Their unique chemical properties are largely dictated by inherent ring strain, which influences their conformation, stability, and reactivity.^[3] This technical guide provides a comprehensive analysis of the ring strain in the azetidine core, with a specific focus on the substituted derivative, **2-(1-Methylazetidin-3-yl)ethanol**. We will explore the origins of this strain, detail the computational and experimental methodologies used for its quantification, present generalized synthetic protocols, and discuss the implications of strain-release chemistry in the context of drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this privileged heterocyclic scaffold.

The Fundamentals of Ring Strain in Azetidines

Four-membered rings, such as the azetidine scaffold, possess significant potential energy stored within their cyclic structure due to deviations from ideal bond angles and lengths.^[4] This stored energy, known as ring strain, is the primary driver of their unique reactivity compared to more stable five- or six-membered rings.^{[1][5]} The total strain energy in azetidines is a composite of two main factors:

- Angle Strain (Baeyer Strain): Arises from the compression of internal bond angles, forcing them to deviate from the ideal sp^3 tetrahedral angle of 109.5° . This deviation leads to decreased orbital overlap and a higher energy state.
- Torsional Strain (Pitzer Strain): Results from the eclipsing of bonds on adjacent atoms, which creates repulsive electronic interactions. To alleviate this, the azetidine ring is not planar but adopts a puckered conformation.^[6] Electron diffraction studies on the parent azetidine molecule revealed a dihedral angle of approximately 37° , confirming its non-planar structure.^[6]

The ring strain of azetidine (approx. 25.4 kcal/mol) is intermediate between that of the more strained aziridines (27.7 kcal/mol) and the significantly less strained pyrrolidines (5.4 kcal/mol).^[1] This unique energetic profile makes the azetidine ring stable enough for facile handling while being sufficiently "spring-loaded" to participate in strain-release reactions under appropriate conditions.^{[1][2][7]}

Table 1: Comparative Ring Strain Energies of Small Heterocycles and Cycloalkanes

Compound	Ring Size	Heteroatom	Ring Strain Energy (kcal/mol)
Aziridine	3	Nitrogen	27.7 ^[1]
Azetidine	4	Nitrogen	25.4 ^[1]
Pyrrolidine	5	Nitrogen	5.4 ^[1]

| Cyclobutane | 4 | None | 26.4 |

Physicochemical Profile of 2-(1-Methylazetidin-3-yl)ethanol

The target molecule, **2-(1-Methylazetidin-3-yl)ethanol**, features two key substituents on the azetidine core: a methyl group on the nitrogen atom (N-1) and a 2-hydroxyethyl group on a carbon atom (C-3). These substituents are expected to influence the ring's conformation and overall strain energy.

- N-Methyl Group: The methyl group at the nitrogen atom introduces steric bulk and can influence the ring's puckering and the nitrogen inversion barrier. The conformational preference of N-substituents in small rings is complex and can be affected by non-bonding interactions.[8]
- 3-(2-Hydroxyethyl) Group: This substituent at the C-3 position adds further steric bulk and a functional group capable of hydrogen bonding. Its orientation (axial vs. equatorial in the puckered ring) will significantly impact the molecule's conformational equilibrium and, consequently, its interaction with its environment. The presence of substituents at the 3-position is a common feature in many biologically active azetidine derivatives.[9]

While specific, experimentally determined strain energy for **2-(1-Methylazetidin-3-yl)ethanol** is not available in the cited literature, it is anticipated to be in the same range as the parent compound, modulated by the steric and electronic effects of its substituents.

Table 2: Physicochemical Properties of **2-(1-Methylazetidin-3-yl)ethanol**

Property	Value
Molecular Formula	C ₆ H ₁₃ NO
Molecular Weight	115.17 g/mol
InChIKey	XUCLCYHNWRAQJA-UHFFFAOYSA-N
IUPAC Name	2-(1-methylazetidin-3-yl)ethanol
Predicted LogP	~0.2 (indicating moderate hydrophilicity)[10]

| Boiling Point | 180–200°C (predicted)[10] |

Methodologies for Determining Ring Strain

Ring strain energy is a theoretical concept and cannot be measured directly. It is calculated by comparing the energy of the cyclic molecule to a hypothetical, strain-free acyclic reference.[11] Both computational and experimental methods can be employed to derive the necessary energetic data.

Computational Approaches

Quantum chemistry calculations are the most common tools for accurately quantifying ring strain.[\[12\]](#)[\[13\]](#)[\[14\]](#) The most widely accepted method involves calculating the enthalpy change of a hypothetical isodesmic reaction. In such a reaction, the number and type of each chemical bond are conserved on both the reactant and product sides, which minimizes computational errors and provides a reliable measure of the strain energy.[\[11\]](#)[\[13\]](#)

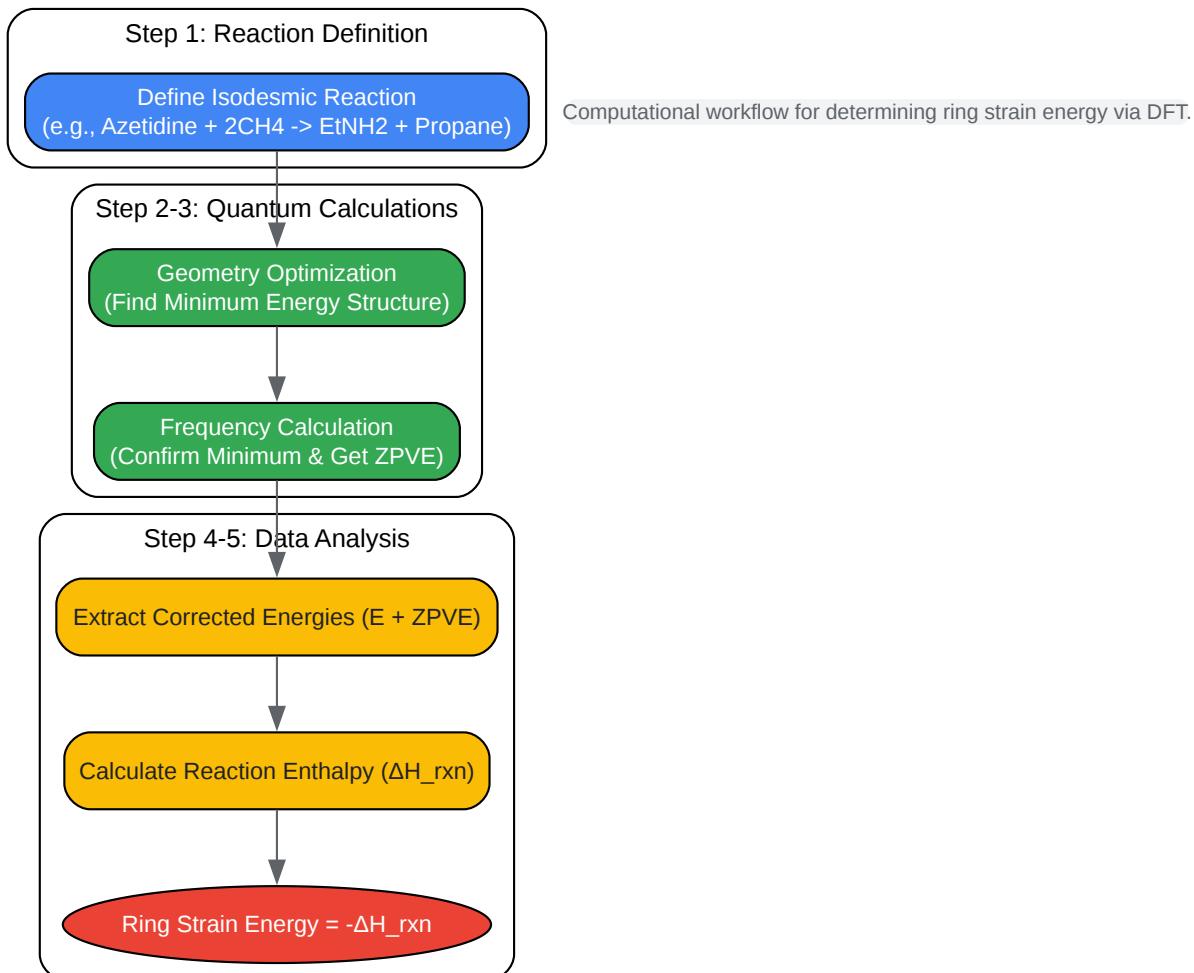
Experimental Protocol: DFT Calculation of Azetidine Ring Strain

Objective: To calculate the ring strain energy (RSE) of an azetidine derivative using Density Functional Theory (DFT).

Methodology: This protocol outlines a generalized workflow using an isodesmic reaction approach.

- Construct the Isodesmic Reaction:
 - Define a balanced hypothetical reaction where the azetidine ring is opened into strain-free acyclic components. For the parent azetidine, a suitable reaction is: Azetidine + 2 CH₄ → CH₃-CH₂-NH₂ + CH₃-CH₂-CH₃
 - Note that the number of C-C, C-H, C-N, and N-H bonds is identical on both sides of the equation.
- Structure Optimization:
 - Using quantum chemistry software (e.g., Gaussian, ORCA), build the 3D structures for each molecule in the reaction (azetidine, methane, ethylamine, propane).
 - Perform a geometry optimization for each molecule to find its lowest energy conformation. A common level of theory for this is DFT with a functional like B3LYP or ωB97X-D and a basis set such as 6-31G(d) or def2-TZVP.[\[11\]](#)
- Frequency Calculation:
 - Run a vibrational frequency calculation on each optimized structure.[\[11\]](#)

- This confirms that each structure is a true energy minimum (i.e., has no imaginary frequencies) and provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to enthalpy.[11]
- Energy Calculation:
 - Calculate the total electronic energy (E) for each optimized molecule.
 - Correct this energy with the ZPVE to get the total zero-point corrected energy ($E_0 = E + ZPVE$).
- Calculate Strain Energy:
 - Calculate the enthalpy of the isodesmic reaction (ΔH_{rxn}) using the computed energies:
$$\Delta H_{rxn} = [E_0(\text{ethylamine}) + E_0(\text{propane})] - [E_0(\text{azetidine}) + 2 * E_0(\text{methane})]$$
 - The Ring Strain Energy (RSE) is equal to the negative of the reaction enthalpy: $RSE = -\Delta H_{rxn}$.

[Click to download full resolution via product page](#)

Caption: Computational workflow for determining ring strain energy via DFT.

Experimental Approaches

While less common for determining strain energy directly, experimental techniques provide crucial data for validating computational models.

- Bomb Calorimetry: Measures the heat of combustion, which can be used to calculate the standard enthalpy of formation ($\Delta_f H^\circ$). By comparing this value to the enthalpy of a strain-free reference, the strain energy can be derived.
- X-ray Crystallography: Provides precise measurements of bond lengths and angles in the solid state.^[15] This structural information reveals the degree of geometric distortion and validates the optimized geometries obtained from computational methods.

Synthetic Strategies

The synthesis of substituted azetidines can be challenging due to the high ring strain.^[16] However, numerous methods have been developed, often leveraging strain-release principles or intramolecular cyclizations.

Experimental Protocol: Generalized Synthesis of **2-(1-Methylazetidin-3-yl)ethanol**

Objective: To provide a plausible, generalized synthetic route for **2-(1-Methylazetidin-3-yl)ethanol** based on established chemical transformations. This protocol is illustrative and adapted from multi-step syntheses of related 3-substituted azetidines.^{[17][18][19]}

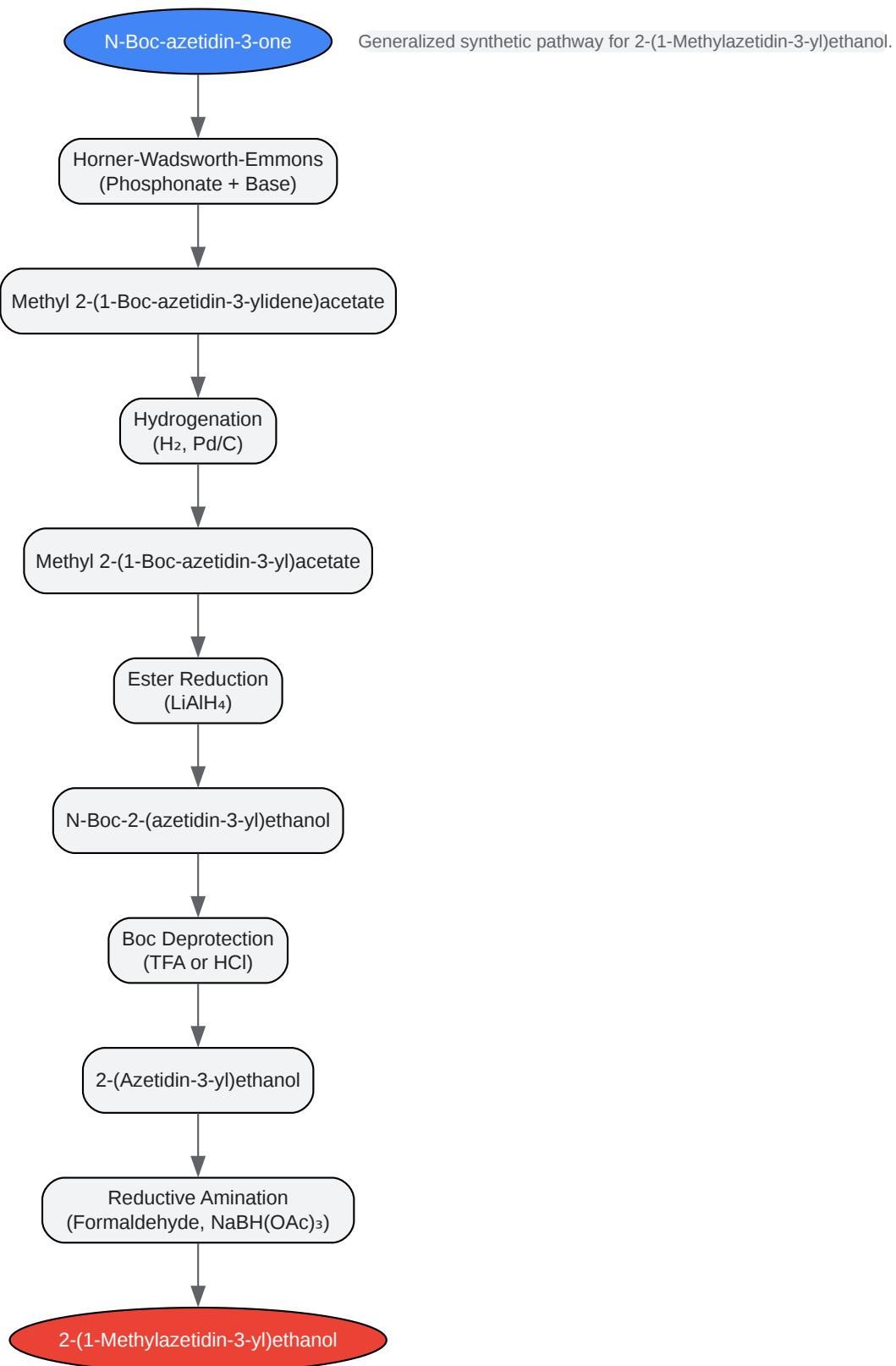
Methodology: A common strategy involves the initial formation of a protected azetidine core, followed by functionalization and deprotection/N-alkylation.

- Synthesis of N-Boc-azetidin-3-one: Start with a commercially available precursor like 1-Boc-3-azetidinone.
- Horner-Wadsworth-Emmons Reaction: React N-Boc-azetidin-3-one with a phosphonate ester, such as methyl 2-(dimethoxyphosphoryl)acetate, in the presence of a base (e.g., NaH) to form methyl 2-(1-Boc-azetidin-3-ylidene)acetate.^{[18][19]} This step introduces the carbon framework for the side chain.
- Hydrogenation: Reduce the exocyclic double bond of the ylideneacetate using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere. This saturates the side chain, yielding methyl 2-(1-Boc-azetidin-3-yl)acetate.
- Reduction of the Ester: Reduce the ester group to a primary alcohol using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent (e.g., THF). This step

forms N-Boc-2-(azetidin-3-yl)ethanol.

- Deprotection and N-Methylation:

- Remove the Boc protecting group using a strong acid, such as trifluoroacetic acid (TFA) or HCl in an organic solvent.
- Perform reductive amination by treating the resulting secondary amine with formaldehyde in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to install the N-methyl group, yielding the final product, **2-(1-Methylazetidin-3-yl)ethanol**.

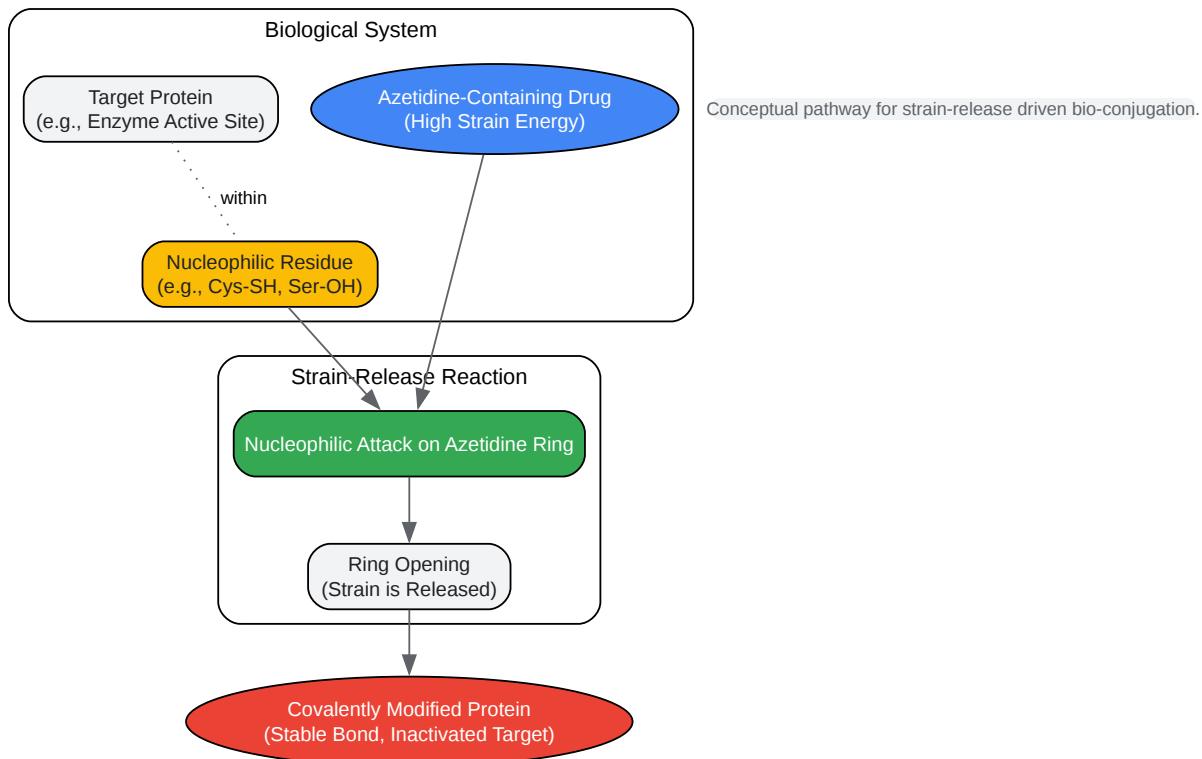
[Click to download full resolution via product page](#)

Caption: Generalized synthetic pathway for **2-(1-Methylazetidin-3-yl)ethanol**.

Ring Strain in Drug Discovery and Chemical Biology

The inherent strain of the azetidine ring, once seen as a liability, is now recognized as a valuable asset in drug design.[\[3\]](#)[\[20\]](#)

- **Rigid Scaffolding:** The strained ring provides a rigid, three-dimensional scaffold that can position substituents in well-defined regions of chemical space. This conformational constraint can lead to improved binding affinity and selectivity for biological targets.[\[3\]](#)
- **Improved Physicochemical Properties:** Incorporating an azetidine ring can improve properties like aqueous solubility and ligand efficiency while reducing molecular weight compared to larger, more flexible rings.[\[3\]](#)
- **Strain-Release Reactivity:** The high potential energy of the ring can be harnessed to drive reactions. In a biological context, this can be exploited for covalent inhibitor design. A strategically placed azetidine ring within a drug molecule could undergo a ring-opening reaction upon nucleophilic attack from an amino acid residue (e.g., cysteine or serine) in the active site of a target enzyme, forming a stable covalent bond. This strain-release driven conjugation is a powerful strategy for achieving potent and durable target engagement.[\[4\]](#)[\[21\]](#)

[Click to download full resolution via product page](#)

Caption: Conceptual pathway for strain-release driven bio-conjugation.

Conclusion

The ring strain of the azetidine core is a defining feature that governs its structure, stability, and chemical reactivity. While the precise strain energy of **2-(1-Methylazetidin-3-yl)ethanol** requires specific computational or experimental determination, it is fundamentally derived from the same principles of angle and torsional strain that characterize the parent heterocycle, with modulation from its N-methyl and C-3-hydroxyethyl substituents. Understanding the nature of this strain allows researchers to rationalize the molecule's behavior and to harness its potential.

For drug development professionals, the strained azetidine ring is not a liability but a powerful design element, offering a rigid scaffold, improved physicochemical properties, and the potential for novel, strain-release driven mechanisms of action. A thorough grasp of these principles is essential for the effective utilization of azetidine-containing compounds in modern chemical and biomedical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strain-Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 6. Ring puckering of azetidine: an electron diffraction study - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. organic chemistry - How can you calculate ring strain in beta lactams for different penicillin drugs? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]
- 15. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 16. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 17. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]
- 18. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 20. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 21. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Understanding the ring strain of 2-(1-Methylazetidin-3-yl)ethanol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1149380#understanding-the-ring-strain-of-2-1-methylazetidin-3-yl-ethanol\]](https://www.benchchem.com/product/b1149380#understanding-the-ring-strain-of-2-1-methylazetidin-3-yl-ethanol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com